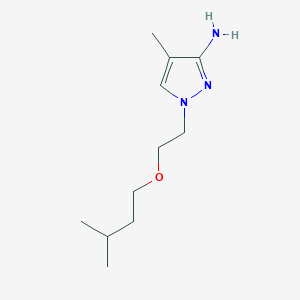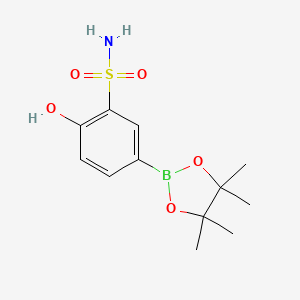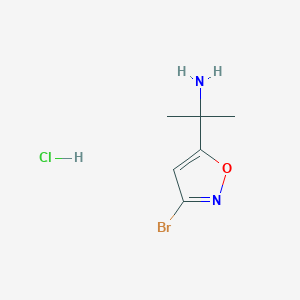![molecular formula C10H10F3N B15309963 2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)
2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the trifluoromethylation of suitable precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method often employs reagents such as Togni’s reagents, which are known for their high reactivity and efficiency in introducing trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amides or imines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:
Biology: Its unique structural features make it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: In the materials science field, the compound is used to develop advanced materials with improved properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism by which (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context .
類似化合物との比較
Similar Compounds
α-Trifluoromethylstyrene: A versatile synthetic intermediate used in the preparation of more complex fluorinated compounds.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry, known for their unique properties and applications.
Uniqueness
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine stands out due to its cyclopropane ring, which imparts unique steric and electronic properties
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
InChIキー |
WDWZYVCJRRSQDE-DTWKUNHWSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
C1C(C1N)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


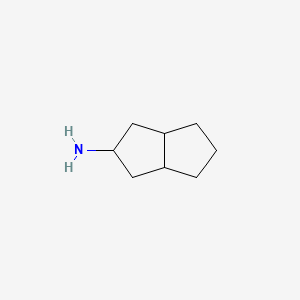
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)


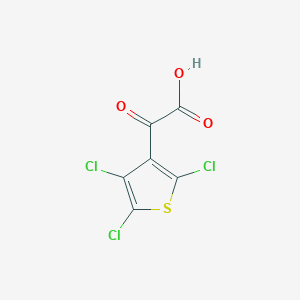
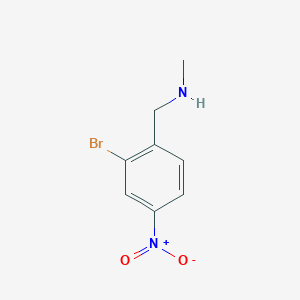

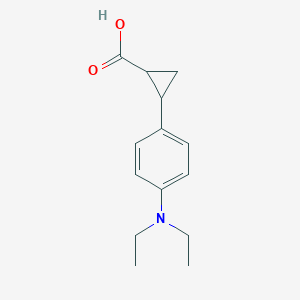
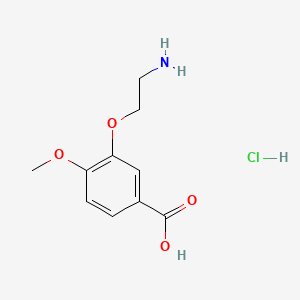
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)
